4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
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Overview
Description
4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid is a complex organic compound with the molecular formula C24H19ClN4O3S . This compound is notable for its unique structure, which includes a benzimidazole ring fused with a chlorobenzyl group and a benzoic acid moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Chemical Reactions Analysis
4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study the interactions of benzimidazole derivatives with biological systems.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, which lacks the chlorobenzyl and benzoic acid groups.
Mebendazole: A well-known benzimidazole derivative used as an anthelmintic drug.
Properties
Molecular Formula |
C24H19ClN4O3S |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
4-[(E)-[[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H19ClN4O3S/c25-19-11-7-17(8-12-19)14-29-21-4-2-1-3-20(21)27-24(29)33-15-22(30)28-26-13-16-5-9-18(10-6-16)23(31)32/h1-13H,14-15H2,(H,28,30)(H,31,32)/b26-13+ |
InChI Key |
OBOPKMVVWFOVFG-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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